2-(1,1'-联苯-4-氧基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

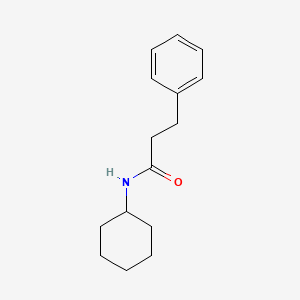

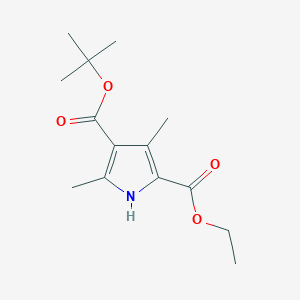

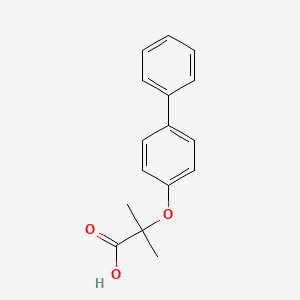

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, also known as 4-O-Biphenyl-2-ylmethyl-2-methylpropanoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 270.3 g/mol and a melting point of 94-96 °C. This compound has been the subject of numerous studies due to its potential applications in the fields of medicinal chemistry, medicinal biology, and biochemistry.

科学研究应用

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Application Summary: This compound was synthesized in a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . It is a bio-functional hybrid compound .

- Methods of Application: The compound was synthesized via a chemical reaction and characterized using 1H, 13C NMR, UV, and mass spectral data .

- Results or Outcomes: The newly-obtained bio-functional hybrid compound was fully characterized .

2-(N-((2’- (2H-tetrazole-5-yl)-[1,1’-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives

- Application Summary: These derivatives were synthesized and evaluated as a new class of angiotensin-II receptor antagonists .

- Methods of Application: A series of compounds were synthesized using a variety of phenols. Their chemical characterization was established by FTIR, 1H NMR, and 13C NMR techniques .

- Results or Outcomes: All the new compounds showed significant free radical scavenging potentials more than the parent drug while retaining antihypertensive potentials along with urease inhibition properties .

Biphenyl Derivatives

- Application Summary: Biphenyl derivatives have been used in the synthesis of a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- Methods of Application: The synthesis and reactions of biphenyl derivatives involve several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- Results or Outcomes: Biphenyl derivatives are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

2-(2’-FLUORO[1,1’-BIPHENYL]-4-YL)PROPANOIC ACID

- Application Summary: This compound is a significant intermediate in organic chemistry .

- Methods of Application: The compound is typically synthesized in a laboratory setting .

- Results or Outcomes: The compound is used in the production of a variety of products .

2′-Bromo-2-fluoro-5-nitro-1,1′-biphenyl

- Application Summary: This compound was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid .

- Methods of Application: The compound was synthesized in the presence of a palladium catalyst and PPh3 in refluxing dioxane .

- Results or Outcomes: The compound was produced in an 81% yield .

2-(2’-FLUORO[1,1’-BIPHENYL]-4-YL)PROPANOIC ACID

属性

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVPNWVEKYXKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326091 |

Source

|

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid | |

CAS RN |

1222-74-8 |

Source

|

| Record name | 1222-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。